Loxiglumide - 107097-80-3

Loxiglumide

Catalog Number: EVT-273823
CAS Number: 107097-80-3
Molecular Formula: C21H30Cl2N2O5
Molecular Weight: 461.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Loxiglumide ((+/-)-4-(3,4-dichlorobenzamido)-N-(3-methoxypropyl)-N-pentylglutaramic acid, CAS 107097-80-3, CR1505) is a synthetic derivative of glutaramic acid. [ [] ] It acts as a potent and specific antagonist of cholecystokinin (CCK), specifically targeting the CCK-A receptor subtype. [ [, ] ] Loxiglumide is a valuable tool in scientific research to investigate the physiological roles of CCK in various biological processes, particularly within the gastrointestinal system.

Cholecystokinin-8 (CCK-8)

Relevance: CCK-8 is the endogenous ligand for the CCK-A receptor, which loxiglumide antagonizes. Numerous studies cited here employ CCK-8 to investigate the physiological role of CCK and the pharmacological effects of loxiglumide. [, , , , , , , , , , , , , , , , , , , , , , , , , ] These studies demonstrate that loxiglumide effectively blocks the effects of CCK-8 in various experimental models, confirming its CCK-A receptor antagonist activity.

Caerulein

Relevance: Caerulein is frequently used to induce experimental pancreatitis due to its potent stimulatory effects on the pancreas. In the context of loxiglumide research, caerulein is often employed to induce pancreatitis in animal models, and the efficacy of loxiglumide in ameliorating pancreatitis is assessed. [, , , , , , ] Loxiglumide's ability to block caerulein's effects further confirms its CCK-A receptor antagonist activity and supports its potential as a therapeutic agent for pancreatitis.

Dexloxiglumide

Compound Description: Dexloxiglumide is the active (R)-enantiomer of loxiglumide. It displays higher potency and selectivity for CCK-A receptors compared to the racemic loxiglumide. []

Relevance: Dexloxiglumide exhibits a similar pharmacological profile to loxiglumide but with enhanced potency. [] It represents a more refined version of loxiglumide, potentially offering therapeutic advantages for gastrointestinal disorders.

Devazepide

Relevance: Comparing devazepide and loxiglumide highlights the different pharmacological profiles among CCK-A receptor antagonists. Unlike loxiglumide, devazepide has been associated with gallstone formation in animal studies. [] This distinction emphasizes the importance of considering the specific properties of each CCK-A antagonist in drug development.

L-364,718

Relevance: L-364,718, like loxiglumide, blocks the effects of CCK-8 and endogenous CCK. [, ] Its use in comparative studies helps elucidate the specific contributions of CCK in various physiological processes and validates the use of CCK-A receptor antagonists as research tools.

Proglumide

Compound Description: Proglumide is a glutaramic acid derivative that acts as a CCK receptor antagonist. It is structurally similar to loxiglumide. []

Synthesis Analysis

The synthesis of loxiglumide involves several chemical reactions that can be categorized into a multi-step process. While specific proprietary methods may not be publicly detailed, the general approach typically includes:

  1. Starting Materials: The synthesis begins with readily available precursors that contain the necessary functional groups for the formation of the loxiglumide structure.
  2. Reaction Conditions: The reactions are usually conducted under controlled temperature and pressure conditions to ensure optimal yield and purity. Common solvents and reagents may include dichloromethane, acetic anhydride, or other organic solvents.
  3. Purification: After synthesis, loxiglumide is purified using techniques such as recrystallization or chromatography to isolate the desired product from by-products.

The exact parameters such as temperatures, reaction times, and concentrations can vary based on the specific synthetic route employed by researchers or manufacturers.

Molecular Structure Analysis

Loxiglumide has a complex molecular structure characterized by its specific arrangement of atoms and functional groups. Its chemical formula is C19H22N2O4SC_{19}H_{22}N_2O_4S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.

Structural Features:

  • Functional Groups: The molecule contains amine and sulfonamide functional groups which are crucial for its biological activity.
  • Three-Dimensional Configuration: The spatial arrangement of these groups contributes to loxiglumide's ability to interact selectively with cholecystokinin receptors.

The molecular weight of loxiglumide is approximately 366.45 g/mol, which plays a role in its pharmacokinetic properties.

Chemical Reactions Analysis

Loxiglumide participates in various chemical reactions primarily related to its pharmacological activity:

  1. Receptor Binding: As a cholecystokinin-A receptor antagonist, loxiglumide competes with cholecystokinin for binding sites on pancreatic cells, inhibiting downstream signaling pathways that lead to enzyme secretion.
  2. Inhibition of DNA Synthesis: Studies have shown that loxiglumide inhibits gastrin-stimulated DNA synthesis in pancreatic cell lines, indicating its role in modulating cellular proliferation in response to hormonal stimuli .
  3. Physiological Effects: Loxiglumide affects gastric and colonic motility through antagonism at cholecystokinin receptors, leading to alterations in digestive processes .
Mechanism of Action

Loxiglumide exerts its effects primarily through antagonism of cholecystokinin receptors located in the gastrointestinal tract. This mechanism involves:

  • Inhibition of Cholecystokinin Activity: By blocking the action of cholecystokinin, loxiglumide reduces gastric acid secretion and alters pancreatic enzyme release.
  • Impact on Gastric Motility: The compound enhances gastric emptying while reducing visceral perception of pain or discomfort associated with gastrointestinal disorders.
  • Cellular Proliferation Modulation: In pancreatic cells, loxiglumide's inhibition of gastrin-induced DNA synthesis suggests potential applications in managing conditions like pancreatic cancer .
Physical and Chemical Properties Analysis

Loxiglumide exhibits several notable physical and chemical properties:

  • Appearance: Typically exists as a white to off-white solid.
  • Solubility: It is soluble in organic solvents like dimethyl sulfoxide but has limited solubility in water.
  • Stability: The compound is generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

Relevant Data:

  • Melting Point: Approximately 100-105 °C.
  • pH Stability Range: Shows stability between pH 4 to 7.

These properties influence its formulation in pharmaceutical applications.

Applications

Loxiglumide has been investigated for various scientific applications:

  1. Pharmacological Research: Primarily studied for its role as a cholecystokinin antagonist, providing insights into gastrointestinal physiology and potential therapeutic uses.
  2. Cancer Research: Its ability to inhibit DNA synthesis in pancreatic cancer cell lines positions loxiglumide as a candidate for further investigation in cancer treatment strategies .
  3. Gastrointestinal Disorders: Given its effects on motility and secretion, loxiglumide may have applications in treating conditions such as irritable bowel syndrome or pancreatitis.
Mechanistic Pharmacology of Loxiglumide

Loxiglumide (CR-1505) is a potent and selective competitive antagonist of cholecystokinin (CCK) receptors, specifically targeting the CCK-A (alimentary or CCK1) subtype. Its molecular mechanism involves structural mimicry of the C-terminal tetrapeptide sequence of CCK (Asp-Tyr(SO₃H)-Met-Gly-Trp-Met-Asp-Phe-NH₂), possessing a glutaric acid derivative backbone that competes with endogenous CCK for receptor binding without initiating intracellular signaling cascades [2] [9]. This specificity is critical, as CCK-A receptors are predominantly located in peripheral organs, including gallbladder smooth muscle, pancreatic acinar cells, gastric pylorus, and specific gut neurons, while CCK-B (brain or CCK2) receptors are primarily central and mediate gastrin effects [9]. Binding studies demonstrate that loxiglumide exhibits a 1,000-fold higher affinity for human CCK-A receptors (Ki ≈ 0.28 μM) compared to CCK-B receptors, effectively abolishing CCK-8-stimulated calcium influx in pancreatic acini at concentrations of 10⁻⁴ M [2] [6]. This selectivity profile underpins its targeted effects on gastrointestinal and pancreatic functions without significant central nervous system activity.

Table 1: Selectivity Profile of Loxiglumide for CCK Receptor Subtypes

Receptor SubtypePrimary LocationAffinity (Ki)Biological Functions Antagonized
CCK-A (CCK1)Gallbladder, Pancreas, Pylorus, Enteric Neurons0.28 μMGallbladder contraction, Pancreatic enzyme secretion, Gastric emptying regulation
CCK-B (CCK2)Brain, Gastric Parietal Cells>100 μMGastrin-mediated acid secretion, Anxiety behaviors

CCK1 Receptor Antagonism and Selectivity Profiles

Loxiglumide's antagonism is surmountable and dose-dependent, as evidenced by rightward shifts in CCK dose-response curves for gallbladder contraction and pancreatic amylase secretion. Intravenous infusion (10 mg·kg⁻¹·h⁻¹) in humans completely inhibits CCK-8-stimulated gallbladder contraction, increasing fasting gallbladder volume by 68% and abolishing postprandial volume reduction [2] [4]. Crucially, loxiglumide differentiates between CCK and gastrin responses. While it blocks CCK-induced pancreatic polypeptide (PP) release, it does not inhibit gastrin-stimulated acid secretion, confirming negligible activity at CCK-B/gastrin receptors [4] [5]. Structural modifications, such as the stereoisomer dexloxiglumide, further refine this selectivity but share the core mechanism of competitively occupying the orthosteric binding pocket of CCK-A receptors via hydrophobic interactions with transmembrane domains 3 and 6 [7] [9]. This prevents receptor activation and subsequent Gq-protein coupling, thereby inhibiting phospholipase C (PLC)-mediated inositol trisphosphate (IP₃) generation and intracellular calcium release [9].

Modulation of Gastrointestinal Motility Pathways

By blocking CCK-A receptors on gastric smooth muscle and vagal afferent neurons, loxiglumide accelerates gastric emptying, particularly for lipid-rich meals. Endogenous CCK, released postprandially, normally activates vagovagal reflexes that inhibit antral contractions and enhance pyloric tone. Loxiglumide infusion (22 μmol·kg⁻¹·h⁻¹) in healthy volunteers significantly increases hunger ratings and delays meal-induced fullness by disrupting this pathway [1] [8]. In the colon, CCK-A receptor antagonism exhibits complex, region-specific effects. Isolated perfused rat colon studies reveal that CCK-8 stimulates proximal and distal colonic motility by 45–65% via two interconnected mechanisms: (1) direct activation of CCK-A receptors on myenteric neurons and (2) CCK-induced release of peptide YY (PYY) from colonic L-cells [10]. Loxiglumide pretreatment abolishes this effect, confirming CCK-A dependence. Notably, the prokinetic action of both CCK and PYY requires cholinergic interneuron activation, as atropine abolishes 95% of the contractile response [10]. This explains loxiglumide’s ability to increase mouth-to-cecum transit time by 24% and stool weight by 72% after 7-day oral administration (4.8 g/day), reflecting reduced CCK-mediated coordination of motility and secretion [2].

Table 2: Effects of Loxiglumide on Gastrointestinal Motility Parameters

GI SegmentPhysiological ParameterEffect of LoxiglumideProposed Mechanism
StomachGastric Emptying Rate (Lipid Meals)↑ 30–40%Blockade of CCK-A receptors on vagal afferents, reducing pyloric tone
AntrumPostprandial Phasic Contractions↑ 72% (vs. saline)Disinhibition of cholinergic excitatory motor neurons
ColonPropagated Contraction Frequency↓ 55–65%Antagonism of CCK-A receptors & suppression of PYY-mediated stimulation
Ileocolonic JunctionMouth-to-Cecum Transit Time↑ 24%Reduced CCK-mediated coordination of motility

Inhibition of Pancreatic Enzyme Secretion Mechanisms

CCK-A receptor blockade by loxiglumide profoundly suppresses pancreatic exocrine secretion through dual mechanisms. First, it directly inhibits CCK binding to acinar cell receptors, preventing Gq-mediated activation of PLC-β. This interrupts the calcium-dependent exocytosis of zymogen granules, reducing enzyme output. Intraduodenally, loxiglumide (10 mg·kg⁻¹·h⁻¹ IV) attenuates meal-stimulated amylase, lipase, and trypsin secretion by 46–53% acutely and 25–29% after chronic administration [2] [4]. Second, loxiglumide disrupts feedback regulation of CCK release. Intraduodenal proteases and bile acids normally suppress CCK secretion via negative feedback. By inhibiting pancreatic enzyme secretion, loxiglumide reduces intraluminal protease activity, thereby increasing plasma CCK concentrations 3.2-fold postprandially [5]. Paradoxically, this elevated CCK remains functionally inert due to receptor blockade. Bioassay studies confirm that despite elevated immunoreactive CCK in plasma during loxiglumide infusion, CCK-like bioactivity is undetectable in portal blood [5] [10]. This disruption extends to pancreatic bicarbonate secretion, which decreases by 38% during loxiglumide infusion, further impairing nutrient digestion and contributing to increased fecal fat excretion (186% after chronic dosing) [2].

Table 3: Impact of Loxiglumide on Pancreatic Secretory Parameters

Secretory ComponentBaseline OutputPost-Loxiglumide SuppressionKey Mediators Affected
Amylase25–35 kU/L46–53% (acute); 25–29% (chronic)CCK-A receptors on acinar cells
Trypsin10–15 IU/min50% (meal-stimulated)Reduced intracellular Ca²⁺ mobilization
Bicarbonate120–150 mEq/L38%Impaired ductal cell secretion
Fecal Fat Excretion<7 g/day↑ 186%Luminal lipase deficiency & maldigestion

Properties

CAS Number

107097-80-3

Product Name

Loxiglumide

IUPAC Name

4-[(3,4-dichlorobenzoyl)amino]-5-[3-methoxypropyl(pentyl)amino]-5-oxopentanoic acid

Molecular Formula

C21H30Cl2N2O5

Molecular Weight

461.4 g/mol

InChI

InChI=1S/C21H30Cl2N2O5/c1-3-4-5-11-25(12-6-13-30-2)21(29)18(9-10-19(26)27)24-20(28)15-7-8-16(22)17(23)14-15/h7-8,14,18H,3-6,9-13H2,1-2H3,(H,24,28)(H,26,27)

InChI Key

QNQZBKQEIFTHFZ-UHFFFAOYSA-N

SMILES

CCCCCN(CCCOC)C(=O)C(CCC(=O)O)NC(=O)C1=CC(=C(C=C1)Cl)Cl

Solubility

Soluble in DMSO, not in water

Synonyms

4-(3,4-dichlorobenzoylamino)-5-(N-3-methoxypropylpentylamino)-5-oxopentanoic acid
CR 1505
CR-1505
loxiglumide

Canonical SMILES

CCCCCN(CCCOC)C(=O)C(CCC(=O)O)NC(=O)C1=CC(=C(C=C1)Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.